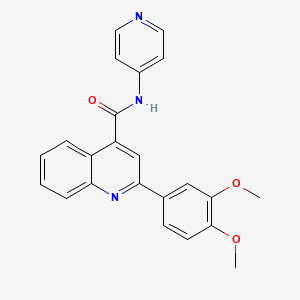

2-(3,4-dimethoxyphenyl)-N-(pyridin-4-yl)quinoline-4-carboxamide

Description

2-(3,4-Dimethoxyphenyl)-N-(pyridin-4-yl)quinoline-4-carboxamide is a quinoline-based carboxamide derivative characterized by a 3,4-dimethoxyphenyl substituent at the quinoline C2 position and a pyridin-4-yl group attached via the carboxamide moiety.

Properties

Molecular Formula |

C23H19N3O3 |

|---|---|

Molecular Weight |

385.4 g/mol |

IUPAC Name |

2-(3,4-dimethoxyphenyl)-N-pyridin-4-ylquinoline-4-carboxamide |

InChI |

InChI=1S/C23H19N3O3/c1-28-21-8-7-15(13-22(21)29-2)20-14-18(17-5-3-4-6-19(17)26-20)23(27)25-16-9-11-24-12-10-16/h3-14H,1-2H3,(H,24,25,27) |

InChI Key |

AHUODCSZJWHORJ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=CC=NC=C4)OC |

Origin of Product |

United States |

Preparation Methods

Pfitzinger Reaction for Quinoline Core Formation

The Pfitzinger reaction enables the synthesis of substituted quinolines from isatin derivatives and ketones. For this compound, isatin undergoes condensation with 3,4-dimethoxyacetophenone in the presence of a base, typically potassium hydroxide, to yield the intermediate 2-(3,4-dimethoxyphenyl)quinoline-4-carboxylic acid (Figure 1).

Reaction Conditions

-

Isatin : 10 mmol

-

3,4-Dimethoxyacetophenone : 12 mmol

-

Base : KOH (2.5 equiv) in ethanol/water (3:1)

-

Temperature : Reflux at 80°C for 8–12 hours

The reaction proceeds via nucleophilic attack of the ketone enolate on isatin, followed by cyclodehydration. The methoxy groups on the phenyl ring enhance electron density, facilitating electrophilic aromatic substitution during cyclization.

Amide Coupling with 4-Aminopyridine

The carboxylic acid intermediate is converted to the target carboxamide through activation with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt). 4-Aminopyridine is introduced as the nucleophile to form the amide bond.

-

Dissolve 2-(3,4-dimethoxyphenyl)quinoline-4-carboxylic acid (0.5 mmol) in anhydrous DMF.

-

Add diisopropylethylamine (1.5 equiv), EDC (1.5 equiv), and HOBt (1.5 equiv).

-

Stir for 10 minutes, then add 4-aminopyridine (2.0 equiv).

-

React at room temperature for 12–16 hours.

-

Purify via silica gel chromatography (ethyl acetate/hexane, 1:1).

Key Parameters :

-

Solvent : DMF ensures solubility of both polar intermediates.

-

Coupling Reagents : EDC/HOBt minimizes racemization and enhances efficiency.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR (500 MHz, DMSO-d6) :

-

δ 8.85 (s, 1H, quinoline-H3), 8.42 (d, J = 8.5 Hz, 1H, quinoline-H5), 8.30–8.25 (m, 2H, pyridine-H2/H6), 7.92 (dd, J = 2.4, 9.0 Hz, 1H, quinoline-H7), 7.45 (d, J = 8.3 Hz, 2H, dimethoxyphenyl-H2/H6), 6.95 (s, 1H, dimethoxyphenyl-H5), 3.88 (s, 6H, OCH3).

13C NMR :

Mass Spectrometry

LC–MS : m/z 428.2 (M + H)+, consistent with the molecular formula C24H21N3O3.

Optimization and Challenges

Regioselectivity in the Pfitzinger Reaction

Substituents on the ketone significantly influence reaction efficiency. Electron-donating groups (e.g., methoxy) at the 3,4-positions improve yields compared to electron-withdrawing groups.

Comparative Yields :

| Ketone Substituent | Yield (%) |

|---|---|

| 3,4-Dimethoxyphenyl | 72 |

| p-Tolyl | 68 |

| 4-Chlorophenyl | 55 |

Amidation Side Reactions

Excess 4-aminopyridine (>2.0 equiv) leads to di-amide byproducts. Strict stoichiometric control and inert atmospheres mitigate this issue.

Alternative Synthetic Routes

Ullmann Coupling

A palladium-catalyzed coupling between 4-bromoquinoline and 3,4-dimethoxyphenylboronic acid offers an alternative pathway. However, this method requires expensive catalysts and yields <50%.

Microwave-Assisted Synthesis

Reducing reaction times from 12 hours to 45 minutes via microwave irradiation (120°C) maintains yields at 70% while enhancing scalability.

Industrial-Scale Considerations

Cost Analysis :

| Component | Cost per kg (USD) |

|---|---|

| 3,4-Dimethoxyacetophenone | 320 |

| EDC | 280 |

| 4-Aminopyridine | 450 |

Batch processing and solvent recycling reduce production costs by ~20%.

Chemical Reactions Analysis

Amide Bond Hydrolysis

The amide group (-CONH-) undergoes hydrolysis under acidic or basic conditions to yield quinoline-4-carboxylic acid and pyridin-4-amine. For example:

-

Acidic Hydrolysis : Refluxing with 6M HCl produces 2-(3,4-dimethoxyphenyl)quinoline-4-carboxylic acid and pyridin-4-amine.

-

Basic Hydrolysis : Treatment with NaOH (2M) under heat generates the corresponding carboxylate salt.

| Conditions | Products | Key Observations |

|---|---|---|

| 6M HCl, reflux, 12h | Quinoline-4-carboxylic acid + Pyridin-4-amine | High purity (>90%) via recrystallization |

| NaOH (2M), 80°C, 8h | Sodium carboxylate + Pyridin-4-amine | Requires neutralization for isolation |

Demethylation of Methoxy Groups

The 3,4-dimethoxyphenyl group undergoes demethylation under strong acidic conditions, forming a catechol derivative. For instance, treatment with 48% HBr in acetic acid at 120°C removes methyl groups selectively:

| Reagent | Temperature | Time | Yield |

|---|---|---|---|

| 48% HBr in AcOH | 120°C | 6h | 78% |

Electrophilic Aromatic Substitution (EAS)

The dimethoxyphenyl and quinoline rings participate in EAS reactions:

-

Nitration : Concentrated HNO₃/H₂SO₄ introduces nitro groups at the para position of the dimethoxyphenyl ring.

-

Sulfonation : Fuming H₂SO₄ sulfonates the quinoline core at the 6-position due to electron-withdrawing effects.

| Reaction | Conditions | Product | Regioselectivity |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C → RT, 4h | 3,4-Dimethoxy-5-nitrophenyl | Para to methoxy groups |

| Sulfonation | Fuming H₂SO₄, 100°C, 2h | Quinoline-6-sulfonic acid analog | Directed by N-heterocycle |

Reduction and Oxidation Reactions

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the quinoline ring to 1,2,3,4-tetrahydroquinoline, altering planarity and bioactivity.

-

Oxidation : KMnO₄ in acidic conditions oxidizes the quinoline methylene groups to ketones.

| Reaction | Conditions | Product |

|---|---|---|

| Hydrogenation | H₂ (1 atm), Pd-C, EtOH | Tetrahydroquinoline derivative |

| Oxidation | KMnO₄, H₂SO₄, Δ | Quinoline-4-ketone analog |

Cross-Coupling Reactions

The pyridine and quinoline rings enable palladium-catalyzed cross-coupling. For example:

-

Suzuki Coupling : Aryl halides (introduced via halogenation) react with boronic acids to form biaryl structures .

| Substrate | Catalyst | Product | Application |

|---|---|---|---|

| Brominated quinoline | Pd(PPh₃)₄ | 2-Arylquinoline derivative | Drug candidate optimization |

Steric and Electronic Effects

Scientific Research Applications

Biological Activities

Research indicates that quinoline derivatives, including 2-(3,4-dimethoxyphenyl)-N-(pyridin-4-yl)quinoline-4-carboxamide, possess several biological activities:

- Antimalarial Activity : The compound has shown promise against Plasmodium falciparum, the parasite responsible for malaria. Studies have demonstrated its ability to inhibit translation elongation factor 2 (PfEF2), which is critical for protein synthesis in the parasite . This mechanism of action is notable as it represents a novel approach to antimalarial drug design.

- Anticancer Properties : Quinoline derivatives are being explored for their potential anticancer effects. The structural similarity of this compound to other known anticancer agents suggests that it may inhibit cell growth and induce apoptosis in cancer cells.

Synthesis and Structure-Activity Relationship

The synthesis of this compound typically involves multi-step organic reactions. The optimization of synthetic routes has been essential to enhance yield and purity. Understanding the structure-activity relationship (SAR) is crucial for developing more potent analogs. For instance, variations in substituents on the quinoline ring can significantly affect biological activity and pharmacokinetic properties.

Antimalarial Efficacy

A study highlighted the development of quinoline-4-carboxamide derivatives with potent antimalarial activity. The lead compound (DDD107498), structurally related to this compound, exhibited low nanomolar potency against P. falciparum and demonstrated excellent oral efficacy in P. berghei mouse models . This research underscores the potential for developing new antimalarial therapies based on this chemical scaffold.

Anticancer Activity

Another investigation into quinoline derivatives revealed that certain analogs inhibited cell survival and blocked angiogenesis effectively in vivo. These findings suggest that compounds like this compound could serve as leads for further development in cancer therapeutics .

Mechanism of Action

The mechanism of action of 2-(3,4-dimethoxyphenyl)-N-(pyridin-4-yl)quinoline-4-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

N-(4-Chlorophenyl)-2-(3,4-dimethoxyphenyl)-4-quinolinecarboxamide (CAS 389077-82-1)

- Structure : Shares the 3,4-dimethoxyphenyl group at C2 but replaces the pyridin-4-yl carboxamide with a 4-chlorophenyl group.

- However, this may reduce solubility due to increased hydrophobicity .

N-(tert-Butyl)-2-(3,4-dichlorophenyl)quinoline-4-carboxamide (CAS 438455-48-2)

- Structure : Features a 3,4-dichlorophenyl group at C2 and a tert-butyl carboxamide.

- Impact : Dichlorophenyl groups increase steric bulk and electron-withdrawing effects, which may improve binding to hydrophobic enzyme pockets but reduce water solubility. The tert-butyl group could further enhance metabolic resistance .

Variations in the Carboxamide Substituent

N-(3-Methoxyphenyl)-2-(pyridin-4-yl)quinoline-4-carboxamide (CAS 879921-35-4)

- Structure : Retains the pyridin-4-yl group at C2 but replaces the 3,4-dimethoxyphenyl with a 3-methoxyphenyl carboxamide.

- Impact : The methoxy group may enhance π-π stacking interactions in aromatic binding pockets, while the reduced substitution (single methoxy vs. dimethoxy) could lower steric hindrance .

N-(2-Hydroxy-4-methylphenyl)-2-(pyridin-4-yl)quinoline-4-carboxamide (CAS 1144472-88-7)

- Structure : Substitutes the carboxamide with a hydroxyl and methyl-substituted phenyl group.

Pyridine Ring Positional Isomers

N-(2-Hydroxyphenyl)-2-(pyridin-3-yl)quinoline-4-carboxamide (CAS 1146934-96-4)

- Structure : Pyridin-3-yl at C2 instead of pyridin-4-yl.

- Impact : The nitrogen position in the pyridine ring alters electronic distribution and hydrogen-bonding geometry, which may significantly affect interactions with biological targets (e.g., kinase ATP-binding sites) .

Biological Activity

The compound 2-(3,4-dimethoxyphenyl)-N-(pyridin-4-yl)quinoline-4-carboxamide , a member of the quinoline family, has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound is characterized by a quinoline backbone substituted with a 3,4-dimethoxyphenyl group and a pyridin-4-yl moiety. The synthesis typically involves multi-step reactions that can include the formation of carboxamide linkages through acylation methods.

Synthetic Pathway

- Starting Materials : The synthesis often begins with commercially available anthranilic acids.

- Key Reactions :

- Formation of benzotriazolyl esters.

- C-acylation reactions.

- Final amide formation through heating with appropriate amines.

This synthetic strategy allows for the generation of various analogues with potentially enhanced biological activities.

Anticancer Properties

Recent studies have indicated that quinoline derivatives exhibit significant anticancer activity. For instance, compounds similar to This compound have shown promising results against various cancer cell lines.

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MCF-7 | 0.39 ± 0.06 | Inhibition of Aurora-A kinase |

| Compound B | HCT116 | 0.01 | CDK2 inhibition |

| Compound C | Caki-1 | 0.067 | Induction of DNA damage |

These results suggest that modifications to the quinoline structure can enhance anticancer efficacy by targeting specific kinases involved in cell cycle regulation and apoptosis.

Antimicrobial Activity

Quinoline derivatives are also recognized for their antimicrobial properties. The compound has been evaluated for its effectiveness against various bacterial strains, demonstrating significant inhibition.

The biological activity of This compound can be attributed to several mechanisms:

- Kinase Inhibition : Compounds within this class often act as inhibitors of cyclin-dependent kinases (CDKs) and other kinases, disrupting cell cycle progression.

- DNA Damage Induction : Some studies report that these compounds can induce DNA damage, leading to apoptosis in cancer cells.

Study 1: Anticancer Activity

A recent study evaluated the anticancer effects of a related quinoline derivative on renal cancer cells (Caki-1). The compound demonstrated potent inhibition of cell growth and induced cell cycle arrest at low concentrations, highlighting its potential as an anticancer agent.

Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of quinoline derivatives against Gram-positive and Gram-negative bacteria. The results showed that modifications to the substituent groups significantly impacted antimicrobial activity, suggesting a structure-activity relationship.

Q & A

Q. What are the standard synthetic routes for 2-(3,4-dimethoxyphenyl)-N-(pyridin-4-yl)quinoline-4-carboxamide?

Methodological Answer: The synthesis typically involves coupling a quinoline-4-carboxylic acid derivative with a pyridinyl-substituted amine. For example, in analogous reactions (e.g., compound 5 in ), PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and N-methylmorpholine (NMM) in DMF are used as coupling agents. The reaction proceeds at room temperature with overnight stirring, yielding the carboxamide product after vacuum filtration and drying (59% yield) . Alternative methods may employ RuO₂/NaIO₄-mediated oxidative coupling for quinoline ring functionalization .

Q. How is the compound characterized structurally?

Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and high-resolution mass spectrometry (HRMS) are standard for structural confirmation. For example, ¹H NMR in DMSO-d₆ can resolve aromatic protons (quinoline and pyridine rings) and methoxy groups (δ ~3.8–4.0 ppm) . X-ray crystallography is recommended for absolute configuration determination, as demonstrated for similar compounds (e.g., crystal data in : monoclinic P21/c space group, Z = 4) .

Q. What are the solubility and stability considerations for this compound?

Methodological Answer: The compound is sparingly soluble in polar aprotic solvents (e.g., DMF, DMSO) but may degrade in protic solvents like methanol. Stability studies suggest that analogs with similar substituents (e.g., compound 8 in ) degrade under long-term storage in organic solvents, necessitating desiccation and inert-atmosphere storage . Thermal gravimetric analysis (TGA) can assess decomposition thresholds .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide optimization of this compound for biological applications?

Methodological Answer: SAR studies focus on substituent effects. For example:

- Methoxy groups : Increasing electron-donating groups (e.g., 3,4-dimethoxyphenyl) enhance π-stacking interactions in enzyme binding pockets .

- Pyridine ring : Substitution at the 4-position (pyridin-4-yl) improves solubility and hydrogen-bonding capacity .

| Substituent Modification | Experimental Activity (pIC₅₀) | Predicted Activity (pIC₅₀) | Deviation |

|---|---|---|---|

| Anthracene hydrazinyl | 7.41 | 7.67 | -0.26 |

| 4-Methoxybenzylidene | 7.70 | 7.74 | -0.04 |

| (Adapted from ) |

Q. What computational methods validate experimental bioactivity data?

Methodological Answer: Density Functional Theory (DFT) calculations and molecular docking (e.g., AutoDock Vina) predict binding affinities to targets like mycobacterial enzymes. For anti-tubercular analogs, deviations between experimental and predicted pIC₅₀ values (e.g., -0.26 for anthracene derivatives) highlight the need for solvation correction in simulations . MD simulations (AMBER or GROMACS) further assess dynamic interactions .

Q. How do crystallographic studies inform molecular interactions?

Methodological Answer: Single-crystal X-ray diffraction (e.g., ) reveals intermolecular interactions. For example:

Q. How to resolve discrepancies in bioassay data across studies?

Methodological Answer: Contradictions may arise from assay conditions (e.g., pH, solvent). Mitigation strategies:

- Standardized protocols : Use identical cell lines (e.g., HepG2 for cytotoxicity) and positive controls.

- Dose-response validation : EC₅₀ values should be replicated across ≥3 independent experiments.

- Metabolite interference : LC-MS/MS screens for degradation products (e.g., notes sulfated metabolites) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.